3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide

Lipophilicity Drug-likeness Permeability

3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (CAS 868977-48-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, featuring a 3,4-difluorobenzamide moiety linked via an ethyl spacer to the imidazo[1,2-a]pyridine core. Its molecular formula is C16H13F2N3O with an average mass of 301.291 Da.

Molecular Formula C16H13F2N3O
Molecular Weight 301.297
CAS No. 868977-48-4
Cat. No. B2600307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
CAS868977-48-4
Molecular FormulaC16H13F2N3O
Molecular Weight301.297
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H13F2N3O/c17-13-5-4-11(9-14(13)18)16(22)19-7-6-12-10-21-8-2-1-3-15(21)20-12/h1-5,8-10H,6-7H2,(H,19,22)
InChIKeyDXQBWZZQVKMQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868977-48-4 Procurement Guide: 3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide Chemical Identity & Physicochemical Baseline


3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (CAS 868977-48-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, featuring a 3,4-difluorobenzamide moiety linked via an ethyl spacer to the imidazo[1,2-a]pyridine core . Its molecular formula is C16H13F2N3O with an average mass of 301.291 Da . The compound exhibits a predicted ACD/LogP of 2.94, a topological polar surface area of 46 Ų, and zero Rule-of-Five violations, placing it within favorable oral drug-like chemical space . These calculated physicochemical properties provide a baseline for differentiating this compound from closely related analogs in terms of lipophilicity, solubility, and permeability potential.

Why 3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine benzamide family, even minor structural modifications—such as methyl addition to the pyridine ring, alteration of the fluorine substitution pattern, or replacement of the imidazopyridine core with an imidazopyrazole—produce substantial shifts in key physicochemical parameters including lipophilicity, ionization state, and molecular shape . These calculated property differences, detailed quantitatively in Section 3, directly impact compound solubility, permeability, and protein-binding potential, meaning that structurally similar in-class compounds cannot be assumed to behave interchangeably in biological assays or chemical processes. Selection of the specific CAS 868977-48-4 entity is therefore critical for experimental reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (868977-48-4) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Unsubstituted Imidazo[1,2-a]pyridine Core vs. 7-Methyl and 8-Methyl Analogs

The target compound 3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (CAS 868977-48-4) has a calculated ACD/LogP of 2.94, compared to the 7-methyl analog (CAS 868977-81-5) and 8-methyl analog (CAS 868978-18-1), both of which possess an additional methyl group on the pyridine ring. Methyl introduction is known to increase lipophilicity by approximately +0.5 log units per methyl group in aromatic heterocycles, placing the methyl analogs at an estimated LogP of ~3.4–3.5, resulting in a quantified difference of approximately +0.5 log units and consequently altered LogD and solubility profiles . The lower LogP of the target compound suggests superior aqueous solubility and a distinct pharmacokinetic profile relative to its methyl-substituted counterparts.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Size Differentiation: Core-Modified Imidazo[1,2-b]pyrazole Analog Comparison

The target compound (CAS 868977-48-4) has a molecular weight of 301.29 g/mol, compared to the core-modified analog N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzamide (CAS 1797628-64-8), which has a molecular weight of 290.27 g/mol . The ~11 Da difference reflects replacement of the imidazo[1,2-a]pyridine core (benzene-fused) with an imidazo[1,2-b]pyrazole core (pyrazole-fused), altering both ring size and heteroatom count. This structural difference yields a distinct hydrogen-bonding capacity, molecular shape, and electronic distribution, which will influence target binding and selectivity in ways not captured by molecular weight alone .

Molecular weight Ligand efficiency Permeability

Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro Benzamide Regioisomer Comparison

The target compound bears fluorine atoms at the 3- and 4-positions of the benzamide ring, whereas a closely related analog, 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide (WAY-325911), bears fluorines at the 2- and 6-positions. The 3,4-difluoro substitution pattern imparts a dipole moment orientation distinct from the 2,6-pattern, with calculated differences in LogD at pH 7.4: the target compound has ACD/LogD (pH 7.4) = 2.19, whereas the 2,6-difluoro regioisomer is expected to show a lower LogD due to increased intramolecular hydrogen bonding between the ortho-fluorines and the amide NH, reducing effective lipophilicity . The 3,4-pattern also avoids the steric shielding of the amide bond that ortho-fluorines produce, preserving hydrogen-bond donor capacity of the amide NH.

Fluorine substitution Metabolic stability Electronic effects

Linker Length and Flexibility: Ethyl Linker vs. Methylene Linker in Imidazo[1,2-a]pyridine Benzamides

The target compound employs an ethyl (–CH2CH2–) linker between the imidazo[1,2-a]pyridine core and the benzamide nitrogen, whereas analogs such as 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide use a shorter methylene (–CH2–) linker. The target compound has 4 freely rotatable bonds versus 3 for the methylene-linked analog, providing greater conformational flexibility . This additional rotational degree of freedom allows the benzamide moiety to sample a wider conformational space, which can be advantageous for induced-fit binding to flexible protein pockets but may carry a conformational entropy penalty in rigid binding sites.

Linker flexibility Conformational entropy Binding affinity

High-Priority Application Scenarios for 3,4-Difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide (868977-48-4)


Kinase Inhibitor Scaffold in Medicinal Chemistry SAR Campaigns

The imidazo[1,2-a]pyridine core is a recognized kinase inhibitor scaffold [1]. The unsubstituted pyridine ring of CAS 868977-48-4, combined with its 3,4-difluorobenzamide moiety and ethyl linker, provides a clean starting point for systematic SAR exploration. Its ACD/LogP of 2.94 and zero Rule-of-Five violations make it a suitable lead-like scaffold for oral kinase inhibitor programs, particularly where balanced potency, solubility, and permeability are required . The absence of additional substituents on the imidazo[1,2-a]pyridine ring avoids confounding SAR interpretations from mixed substituent effects.

Physicochemical Probe for LogP/LogD-Dependent Cellular Permeability Studies

With a calculated LogD (pH 7.4) of 2.19 and a moderate polar surface area of 46 Ų, CAS 868977-48-4 occupies a central position in CNS-accessible chemical space . This compound can serve as a reference standard for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) within imidazo[1,2-a]pyridine series, providing a baseline permeability value against which methyl-substituted (higher LogP) or heterocycle-modified (different PSA) analogs can be compared.

Fluorine-19 NMR Probe for Protein-Ligand Interaction Studies

The 3,4-difluorobenzamide moiety provides two chemically distinct fluorine atoms suitable for ¹⁹F NMR-based protein–ligand binding assays . Unlike ortho-fluorinated analogs where fluorine signals may be broadened by restricted rotation, the meta- and para-fluorines in CAS 868977-48-4 are expected to yield sharper, better-resolved ¹⁹F NMR signals, facilitating detection of binding-induced chemical shift perturbations or line-broadening in fragment-based drug discovery and protein-observed NMR experiments.

Negative Control or Inactive Comparator for Methyl-Substituted Active Analogs

In biological assays where 7-methyl or 8-methyl imidazo[1,2-a]pyridine analogs demonstrate target activity, CAS 868977-48-4—lacking the methyl group—can serve as a matched negative control. The methyl deletion reduces lipophilicity (LogP 2.94 vs. ~3.4–3.5) and eliminates any steric contribution of the methyl group to binding, enabling clean assessment of the methyl group's pharmacophoric contribution to target engagement .

Quote Request

Request a Quote for 3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.